(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

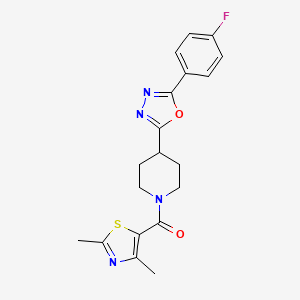

The compound "(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a 2,4-dimethylthiazole moiety linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole group bearing a 4-fluorophenyl substituent. This architecture combines heterocyclic systems (thiazole and oxadiazole) known for their pharmacological relevance, such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-11-16(27-12(2)21-11)19(25)24-9-7-14(8-10-24)18-23-22-17(26-18)13-3-5-15(20)6-4-13/h3-6,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQGBNHDVKPCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1211817-26-3, represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry. This compound integrates a thiazole moiety with a piperidine and oxadiazole structure, suggesting potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 1211817-26-3 |

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and oxadiazole groups enhances its potential pharmacological properties.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The integration of the thiazole moiety in the compound under discussion may contribute to its efficacy against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cell lines, with IC values ranging from 10 to 30 µM .

Case Study:

A study focused on thiazole-integrated compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating or electron-withdrawing groups was critical for enhancing activity against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Enterococcus faecalis at 100 µg/mL .

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Reference (Chloramphenicol) | 25-50 | Antibacterial |

| Compound A | 100 | Antibacterial |

| Compound B | 50 | Antifungal |

Anti-inflammatory Properties

The oxadiazole component of the compound has been associated with anti-inflammatory effects. Research indicates that oxadiazoles can inhibit pro-inflammatory cytokines and reduce edema in animal models .

In Vivo Study:

In an experimental model using carrageenan-induced paw edema, oxadiazole derivatives demonstrated significant reductions in inflammation, suggesting that the compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring: Known for its versatility in medicinal chemistry, it contributes to anticancer and antimicrobial activities.

- Oxadiazole Group: Enhances anti-inflammatory effects and may improve overall bioavailability.

- Piperidine Moiety: Often linked with improved binding affinity to biological targets.

Key Findings from SAR Studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs, focusing on substitutions, synthetic routes, and biological activities.

Thiazole-Oxadiazole/Thiadiazole Hybrids

Key Observations:

- Heterocycle Substitutions: Replacing oxadiazole with thiadiazole (as in ) or triazole (as in ) alters electronic properties and binding interactions.

- Aryl Group Effects: The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (in ) and 4-methylphenyl (in ).

- Piperidine vs. Piperazine : Piperidine in the target compound offers a six-membered ring with one nitrogen, while piperazine (e.g., in ) provides two nitrogens, influencing solubility and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.